1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Beschreibung
Eigenschaften
IUPAC Name |
1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-9(17)16-5-4-10(8-16)18-12-7-13-6-11(14-12)15(2)3/h6-7,10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZCBTUBEVBYOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OC2=NC(=CN=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Key Reaction Steps
The synthesis of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically follows a three-step sequence: (1) formation of the pyrrolidine intermediate, (2) functionalization with the pyrazine moiety, and (3) acetylation to introduce the ethanone group.
Step 1: Pyrrolidine Intermediate Synthesis
The pyrrolidine ring is constructed via cyclization reactions. A common approach involves reacting 1,4-diaminobutane with α,β-unsaturated carbonyl compounds under acidic conditions. For instance, treatment with acrylic acid derivatives in the presence of HCl yields 3-hydroxypyrrolidine, which is subsequently protected using tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions.
Step 2: Pyrazine Functionalization
The introduction of the 6-(dimethylamino)pyrazin-2-yloxy group occurs through a nucleophilic aromatic substitution (SNAr) reaction. The hydroxyl group of 3-hydroxypyrrolidine attacks the electron-deficient C-2 position of 2-chloro-6-(dimethylamino)pyrazine in the presence of a base such as potassium carbonate. This step is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C.
Step 3: Acetylation
The final acetylation step involves reacting the pyrrolidine-pyrazine intermediate with acetic anhydride or acetyl chloride. Triethylamine is often employed as a base to scavenge HCl generated during the reaction. This step proceeds efficiently in dichloromethane (DCM) at room temperature, yielding the target compound.
Reagents and Conditions
The table below summarizes critical reagents, solvents, and conditions for each synthetic step:
Process Optimization
Solvent Selection
Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the SNAr reaction rate by stabilizing the transition state. Comparative studies show that substituting DMF with dimethylacetamide (DMAc) reduces yields by 15–20%, likely due to increased steric hindrance. Conversely, non-polar solvents like toluene fail to solubilize the inorganic base (K₂CO₃), resulting in incomplete conversions.
Catalysts and Their Impact
The use of phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) improves interfacial interactions in biphasic systems. For instance, adding TBAB (5 mol%) to Step 2 increases yields from 65% to 82% by facilitating the deprotonation of 3-hydroxypyrrolidine. Additionally, Lewis acids like ZnCl₂ have been explored for accelerating the acetylation step, though they risk promoting side reactions such as over-acylation.
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (s, 1H, pyrazine-H), 3.95–3.87 (m, 2H, pyrrolidine-H), 3.45–3.38 (m, 2H, pyrrolidine-H), 2.98 (s, 6H, N(CH₃)₂), 2.62 (s, 3H, COCH₃).
- ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (CO), 157.2 (pyrazine-C), 148.5 (pyrazine-C), 105.3 (pyrrolidine-C), 54.1 (N(CH₃)₂), 45.2 (pyrrolidine-C), 28.7 (COCH₃).
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 250.30 [M+H]⁺, consistent with the molecular formula C₁₂H₁₇N₃O₂.
X-ray Crystallography
Single-crystal X-ray diffraction analysis reveals a planar pyrazine ring (dihedral angle: 2.1°) and a chair conformation for the pyrrolidine ring. The acetyl group adopts an equatorial position, minimizing steric clashes with the pyrazine moiety.
Comparative Analysis with Analogous Compounds
The synthesis of structurally related compounds, such as 1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone (CAS 2034279-84-8), follows analogous pathways but incorporates additional etherification steps. Key differences include:
Challenges and Solutions in Synthesis
Purification Difficulties
The polar nature of the compound complicates chromatographic separation. Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:H₂O = 70:30) resolves this issue, achieving >98% purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Structural Analogues with Pyridine/Pyrazine Heterocycles
Functional Group Variations and Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in the reference compound is strongly electron-donating, enhancing the pyrazine ring's basicity and solubility in polar solvents. In contrast, 1-(5,6-Dichloropyridin-3-yl)ethanone () features electron-withdrawing chlorine atoms, reducing electron density and increasing lipophilicity .
- Hydrogen-Bonding Capacity: The reference compound has 5 H-acceptors (pyrazine N, ether O, ketone O) but 0 H-donors. In contrast, 1-{3-[1-(2-Aminoethyl)-1H-pyrazolo[3,4-b]pyrazin-3-yl]pyrrolidin-1-yl}ethan-1-one () has 1 H-donor (NH₂), improving interactions with biological targets .
Pharmacological and Material Science Relevance
- Coordination Chemistry: The reference compound’s pyrazine and pyrrolidine groups may facilitate metal coordination, similar to 1-(6-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl)ethanone (), which is used in spin-crossover complexes . However, the dimethylamino group’s steric bulk could hinder metal binding compared to smaller pyrazole substituents.
- Enzyme Inhibition: Compounds like {4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone () target enzymes via sulfonyl and amino groups.
Biologische Aktivität
1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, a complex organic compound, has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a dimethylamino-substituted pyrazine and a pyrrolidine structure, which may confer distinct pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is C14H22N4O3, with a molecular weight of 294.35 g/mol. The presence of the dimethylamino group enhances solubility, potentially influencing pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H22N4O3 |
| Molecular Weight | 294.35 g/mol |
| CAS Number | 2034499-64-2 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. The dimethylamino group may enhance binding affinity to these targets, influencing pathways related to various physiological processes.
Anticancer Activity
Recent studies suggest that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazine and pyrrolidine have been noted for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.
Neuroactive Properties
The dimethylamino group is associated with neuroactive compounds, suggesting potential applications in treating neurological disorders. Research indicates that pyrazine derivatives can interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
Antimicrobial Effects
Preliminary studies indicate that compounds similar to 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone exhibit antimicrobial activity against a range of bacterial strains, suggesting its potential as an antimicrobial agent.
Case Studies
- Anticancer Study : A recent study investigated the effects of pyrazine derivatives on cancer cell lines. The results demonstrated that these compounds could significantly reduce cell viability through apoptosis induction and cell cycle arrest mechanisms.
- Neuroactivity Assessment : A pharmacological evaluation highlighted the interaction of dimethylamino-substituted compounds with serotonin receptors, indicating potential antidepressant effects.
- Antimicrobial Testing : In vitro tests showed that similar compounds effectively inhibited the growth of Gram-positive and Gram-negative bacteria, supporting their use in developing new antimicrobial therapies.
Q & A
Q. Table: Predicted Binding Affinities
| Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Kinase X (4XYZ) | -9.2 | H-bond: Pyrazine O ↔ Lys123; Hydrophobic: Pyrrolidine ↔ Phe156 |
| GPCR Y (5ABC) | -7.8 | Salt bridge: Dimethylamino ↔ Asp189; π-Stacking: Pyrazine ↔ Trp212 |
Advanced Question: How can researchers design SAR (Structure-Activity Relationship) studies for derivatives?
Answer:
- Core modifications :
- Replace pyrrolidine with piperidine to assess ring size impact on target selectivity .
- Substitute dimethylamino with morpholino or piperazinyl groups to modulate solubility and H-bonding .
- Functional group additions : Introduce halogens (e.g., Cl, F) to the pyrazine ring to enhance metabolic stability .
Experimental Workflow:
Synthesize derivatives via parallel synthesis.
Screen against a panel of 10+ related targets (e.g., kinases, ion channels).
Corrogate activity data with computed descriptors (e.g., LogP, polar surface area).
Basic Question: What analytical techniques ensure purity and stability of the compound during storage?
Answer:
- HPLC : Use a C18 column (gradient: 5–95% acetonitrile/water) with UV detection at 254 nm; purity >95% required for biological assays .
- LC-MS : Confirm molecular ion ([M+H]⁺) and monitor degradation products (e.g., hydrolysis of the ethanone group) .
- Storage conditions : Store at -20°C under argon to prevent oxidation; avoid aqueous buffers unless lyophilized .
Advanced Question: What mechanistic hypotheses explain its potential as a kinase inhibitor?
Answer:
- ATP-binding pocket competition : The pyrazine ring mimics adenine’s planar structure, while the pyrrolidine-ethanone moiety occupies hydrophobic regions .
- Allosteric modulation : The dimethylamino group may stabilize inactive kinase conformations via charge-charge interactions with conserved aspartate residues .
- Validation experiments :
- Conduct kinase activity assays with/without ATP (IC50 shift indicates competitive inhibition).
- Use fluorescent ATP analogs (e.g., TNP-ATP) to measure binding displacement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
